molecular formula C27H24O7S B406656 Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate

Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate

Cat. No.: B406656
M. Wt: 492.5g/mol
InChI Key: FLGDIEYPGKEEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate is a complex organic compound that belongs to the class of benzoic acid esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes both benzoic acid and naphthalene moieties, suggests potential for interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate typically involves multiple steps, starting from readily available starting materials. One common approach might involve the following steps:

    Synthesis of 2,5-Diethoxybenzenesulfonyl chloride: This can be achieved by reacting 2,5-diethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 2-(2,5-Diethoxybenzenesulfonyloxy)benzoic acid: This intermediate can be synthesized by reacting 2,5-diethoxybenzenesulfonyl chloride with salicylic acid in the presence of a base such as pyridine.

    Esterification with Naphthalen-2-ol: The final step involves esterification of 2-(2,5-Diethoxybenzenesulfonyloxy)benzoic acid with naphthalen-2-ol using a coupling reagent like DCC (dicyclohexylcarbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted by nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of both benzoic acid and naphthalene moieties suggests potential for diverse interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxy-benzenesulfonyloxy)-benzoic acid naphthalen-2-yl ester
  • 2-(2,5-Diethoxy-benzenesulfonyloxy)-benzoic acid phenyl ester
  • 2-(2,5-Diethoxy-benzenesulfonyloxy)-benzoic acid benzyl ester

Uniqueness

Naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate is unique due to the presence of both diethoxybenzenesulfonyl and naphthalen-2-yl ester groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H24O7S

Molecular Weight

492.5g/mol

IUPAC Name

naphthalen-2-yl 2-(2,5-diethoxyphenyl)sulfonyloxybenzoate

InChI

InChI=1S/C27H24O7S/c1-3-31-21-15-16-25(32-4-2)26(18-21)35(29,30)34-24-12-8-7-11-23(24)27(28)33-22-14-13-19-9-5-6-10-20(19)17-22/h5-18H,3-4H2,1-2H3

InChI Key

FLGDIEYPGKEEDA-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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